(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide
Description
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium bromide is a quaternary ammonium salt comprising a 2,6-dichloropyridin-4-ylmethyl group bonded to a triethylazanium cation, with bromide as the counterion. Its structure (Fig. 1) features a halogenated pyridine core, which confers electron-withdrawing properties, and a triethylammonium moiety that enhances solubility in polar solvents.
Properties
CAS No. |
849060-73-7 |
|---|---|
Molecular Formula |
C12H19BrCl2N2 |
Molecular Weight |
342.10 g/mol |
IUPAC Name |
(2,6-dichloropyridin-4-yl)methyl-triethylazanium;bromide |
InChI |
InChI=1S/C12H19Cl2N2.BrH/c1-4-16(5-2,6-3)9-10-7-11(13)15-12(14)8-10;/h7-8H,4-6,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QYUNTOMFAQUEOS-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC(=NC(=C1)Cl)Cl.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Quaternization Reaction: The 2,6-dichloropyridine is reacted with triethylamine and methyl bromide under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide involves large-scale quaternization reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atoms on the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The quaternary ammonium group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can modify the functional groups on the pyridine ring.
Scientific Research Applications
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The dichloropyridine core and quaternary ammonium group differentiate this compound from other halogenated pyridines and ammonium salts. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Notes:
- The dichloropyridine moiety in all compounds enhances electrophilicity and binding interactions.
- The quaternary ammonium group in the target compound and rocuronium bromide improves water solubility compared to neutral analogs like tetrazole or purine derivatives .
- Melting points for halogenated pyridines vary widely; electron-withdrawing substituents (e.g., Cl) typically increase thermal stability .
Stability and Reactivity
- The dichloropyridine core increases resistance to nucleophilic substitution compared to mono-halogenated analogs.
- Quaternary ammonium salts like the target compound are prone to Hofmann elimination under basic conditions, whereas neutral analogs (e.g., tetrazoles) exhibit greater thermal stability .
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